![molecular formula C18H16ClNO3S B2708571 6-chloro-1-ethyl-3-tosylquinolin-4(1H)-one CAS No. 899214-11-0](/img/structure/B2708571.png)
6-chloro-1-ethyl-3-tosylquinolin-4(1H)-one
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Description
6-chloro-1-ethyl-3-tosylquinolin-4(1H)-one is a synthetic compound used in scientific research for its various biochemical and physiological effects. It is commonly referred to as CETQ and is a white to off-white crystalline powder. CETQ is a quinoline derivative and has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
NMR Study of Halogenated Quinolines
A study by Podányi et al. (1996) focused on the synthesis and NMR spectroscopy analysis of ethyl 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylate and its mono-, di-, and tri-fluoro and/or -chloro derivatives. This research provides valuable insights into the structural and electronic properties of halogenated quinolines, which are crucial for their applications in medicinal chemistry and material science (Podányi et al., 1996).
Synthesis of Quinoline Derivatives
Gao et al. (2011) described a facile synthesis of methylenedioxy-bearing quinoline-3-carboxylic acid derivatives, demonstrating the versatility of quinoline frameworks in synthesizing novel compounds with potential biological activities. This work highlights the applicability of quinolines in developing new therapeutics and bioactive molecules (Gao et al., 2011).
Antioxidant Profile of Quinoline Derivatives
Kumar et al. (2007) explored the antioxidant capacity of ethoxyquin and its analogues, including quinoline derivatives. Their findings indicate the potential of these compounds in oxidative stress-related applications, such as food preservation and pharmaceuticals, by inhibiting peroxidation and acting as chain-breaking antioxidants (Kumar et al., 2007).
Molecular Inclusion and Packing Properties
Ashmore et al. (2007) investigated the inclusion and packing properties of chloro-substituted diquinoline dibromide, revealing its capability to form lattice inclusion compounds with various guest molecules. This study underscores the potential of chloroquinolines in crystal engineering and the development of molecular materials with tailored properties (Ashmore et al., 2007).
Metastable Forms of Chloroquinolines
Luo and Sun (2014) characterized two new metastable crystalline forms of 6-chloroquinolin-2(1H)-one, providing insights into the solid-state properties of chloroquinolines and their applications in materials science, particularly in the design of materials with specific optical and electronic properties (Luo & Sun, 2014).
properties
IUPAC Name |
6-chloro-1-ethyl-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3S/c1-3-20-11-17(18(21)15-10-13(19)6-9-16(15)20)24(22,23)14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIDVQLQXFDRTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-1-ethyl-3-tosylquinolin-4(1H)-one |
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